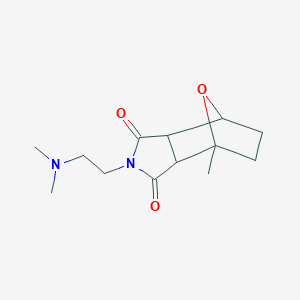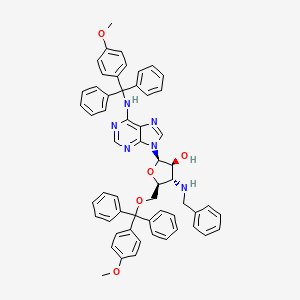
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their high reactivity due to the strained three-membered ring and relatively weak nitrogen-oxygen bond . Oxaziridines are valuable in organic synthesis as oxygen and nitrogen transfer agents .
Preparation Methods
The synthesis of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . One common method is the reaction of cyclohexylamine with 3-nitrobenzaldehyde to form an imine intermediate, which is then oxidized using a peracid such as m-chloroperbenzoic acid to yield the desired oxaziridine . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates like sulfides and selenides.
Amination: It can transfer nitrogen to nucleophiles, such as amines and enolates.
Cycloaddition: It can participate in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles.
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, and thioethers . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate the release of these atoms, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve nucleophilic attack on the oxaziridine ring .
Comparison with Similar Compounds
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine can be compared with other oxaziridines, such as:
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine: Similar structure but with the nitro group in the para position, which may affect its reactivity and selectivity.
N-Phosphinoyl oxaziridines:
N-Sulfonyl oxaziridines: Also Davis reagents, these compounds are used for selective oxygen transfer reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and selectivity in various chemical reactions .
Properties
CAS No. |
23898-57-9 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclohexyl-3-(3-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-4-5-10(9-12)13-14(18-13)11-6-2-1-3-7-11/h4-5,8-9,11,13H,1-3,6-7H2 |
InChI Key |
IOXPEEMDMAXKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)







![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)


